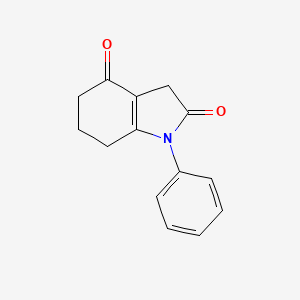
1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroindole core. The presence of the indole nucleus makes it an important scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative with good efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound can inhibit specific pathways involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indole scaffold .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-2,3,4,5-tetrahydro-1H-indole-2,4-dione
- 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione
- This compound
Comparison: this compound stands out due to its unique tetrahydroindole core, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits higher stability and a broader range of reactivity. Its ability to undergo diverse chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
113604-66-3 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-phenyl-3,5,6,7-tetrahydroindole-2,4-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-8-4-7-12-11(13)9-14(17)15(12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI-Schlüssel |
UZZHBUGRTLYZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC(=O)N2C3=CC=CC=C3)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


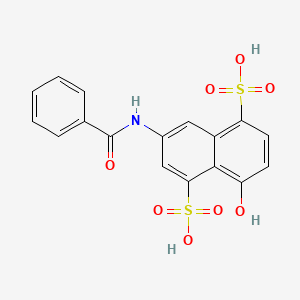
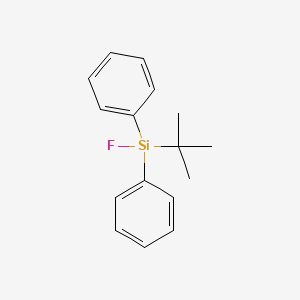
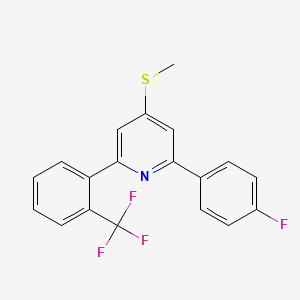

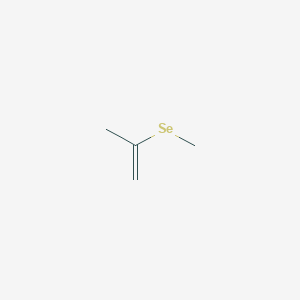
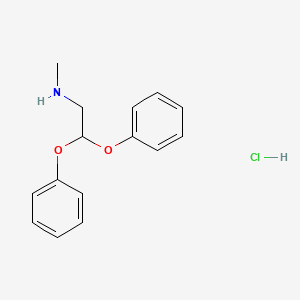
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
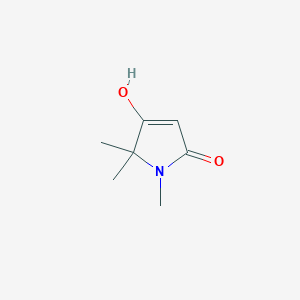
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
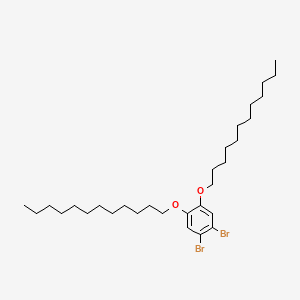
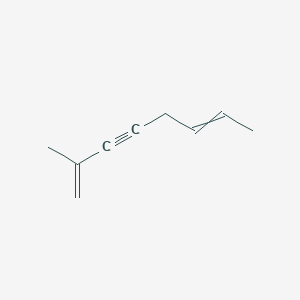

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
